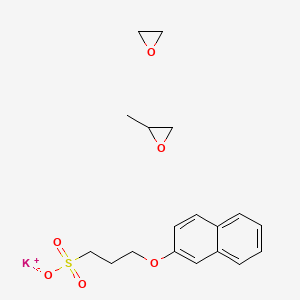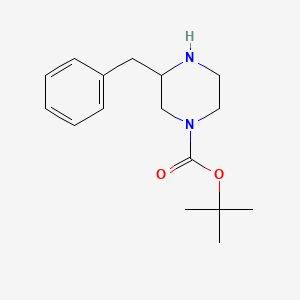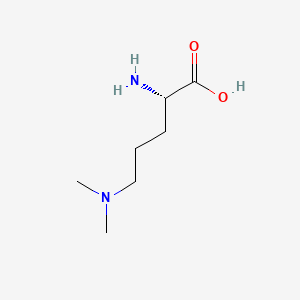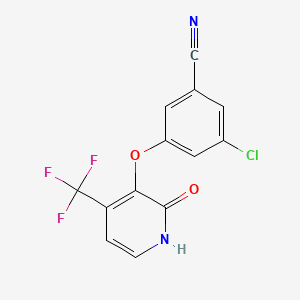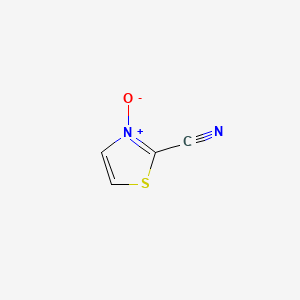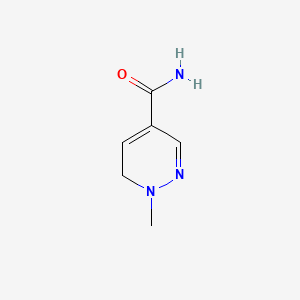![molecular formula C24H27N5O3 B568730 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline CAS No. 1798006-07-1](/img/new.no-structure.jpg)
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but they likely involve the modulation of cyclic AMP (cAMP) levels and inhibition of phosphodiesterases .
Comparación Con Compuestos Similares
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can be compared to other methylxanthines, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases like asthma and COPD.
Caffeine: A stimulant commonly found in coffee and tea, known for its psychoactive effects.
Aminophylline: A compound used in the treatment of asthma and other respiratory conditions.
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that are not possible with other methylxanthines .
Propiedades
Número CAS |
1798006-07-1 |
|---|---|
Fórmula molecular |
C24H27N5O3 |
Peso molecular |
433.512 |
Nombre IUPAC |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-26(23-25-21-19(27(23)2)22(30)29(4)24(31)28(21)3)15-16-32-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,15-16H2,1-4H3 |
Clave InChI |
OWTGIALADFYOBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


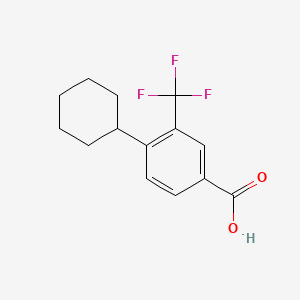
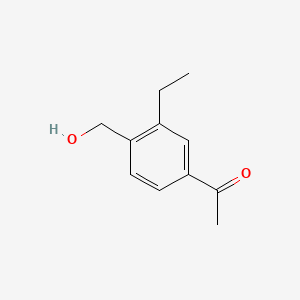
![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
